![molecular formula C8H5IN2O B3030256 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde CAS No. 885276-00-6](/img/structure/B3030256.png)

3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde

Übersicht

Beschreibung

3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and iodine atoms in its structure. This compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation

The synthesis of methylimidazo[1,2-a]pyridines using water as a medium without any deliberate addition of catalysts. Similar conditions yielded imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline with good yields. This highlights the versatility of the imidazo[1,2-a]pyridine scaffold in chemical synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

One-Pot Three-Component Synthesis

A study demonstrated the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction. This included the use of nano copper oxide as a click-catalyst, indicating the potential for creating complex structures in a single reaction step (Prasanta Ray Bagdi, R. Basha, & A. Khan, 2015).

Synthesis of Oxopyrimidines and Thiopyrimidines

This research involved the creation of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its subsequent reactions to produce various derivatives. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the bioactive potential of these derivatives (M. Ladani et al., 2009).

Structural and Catalytic Applications

Crystallographic and Spectral Characterization

A study on the crystallographic and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative highlighted the structural diversity and potential applications in materials science (M. Hakimi et al., 2012).

Room-Temperature Synthesis

The development of a mild and efficient one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines at room temperature, showcasing the ease and practicality of synthesizing these compounds (S. Lee & J. Park, 2015).

Copper-Catalyzed Double C–H Amination

This process was developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines, demonstrating the regioselectivity and mild reaction conditions of the methodology. Such processes are pivotal in the synthesis of active pharmaceutical ingredients (Divya Dheer et al., 2016).

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

The use of microwave irradiation for the synthesis of imidazo[1,2-a]pyridines showcased the efficiency and time-saving aspects of modern synthesis techniques (Ming Li et al., 2013).

Iodine-Mediated Cyclization/Oxidation Approach

A study highlighted a metal-free protocol for the construction of the imidazo[1,2-a]pyrazinone core, indicating the potential for generating complex structures through environmentally benign processes (N. Mishra et al., 2013).

Wirkmechanismus

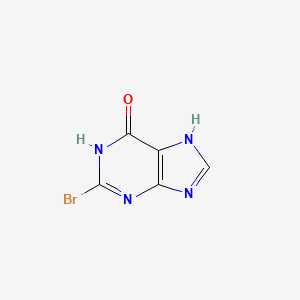

Target of Action

3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors , suggesting potential targets could be enzymes or receptors that can be modulated by covalent binding.

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially modify the target proteins, thereby altering their function.

Biochemical Pathways

Given the structural character of imidazo[1,2-a]pyridines , it can be inferred that this compound might interact with various biochemical pathways, potentially influencing a wide range of cellular processes.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight , could influence its pharmacokinetic profile.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown antibacterial activity and anticancer activity , suggesting that this compound might have similar effects.

Action Environment

The compound’s stability might be influenced by factors such as temperature .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions

Molecular Mechanism

Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-iodoimidazo[1,2-a]pyridine-8-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBINQJYNDOMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251718 | |

| Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-00-6 | |

| Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((tert-Butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B3030183.png)

![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B3030187.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030188.png)

![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3030192.png)